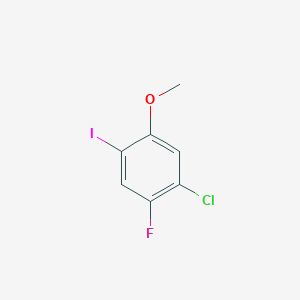

1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRTYHYKBJNCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

Abstract

This technical guide provides an in-depth, research-level overview of a robust and logical synthesis pathway for 1-chloro-2-fluoro-4-iodo-5-methoxybenzene, a highly substituted aromatic compound with significant potential as a building block in the development of novel pharmaceutical and agrochemical agents. The narrative emphasizes the strategic rationale behind the multi-step synthesis, focusing on precursor selection, reaction mechanisms, and regiochemical control. The pathway proceeds from the commercially available starting material 3,4-dichloronitrobenzene through key intermediates, including 3-chloro-4-fluoroaniline and 3-chloro-4-fluoroanisole, culminating in a highly selective electrophilic iodination. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, practical, and scientifically grounded approach to the synthesis of complex halogenated aromatic molecules.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic rings is a cornerstone of modern organic chemistry, particularly in the life sciences, where precise substituent placement is critical for modulating biological activity. The target molecule, this compound, presents a notable synthetic challenge due to its dense and varied functionalization. The presence of three different halogens and a methoxy group requires a carefully orchestrated sequence of reactions to ensure correct regiochemical outcomes.

The methoxy group is a strongly activating ortho-, para-director, while the chloro and fluoro groups are deactivating ortho-, para-directors. The iodine atom, being the most reactive halogen in cross-coupling reactions, is strategically introduced in the final step to preserve its utility for further derivatization[1]. This guide outlines a linear synthesis designed to control the introduction of each substituent by leveraging their inherent electronic and steric properties.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a practical pathway starting from common precursors. The final iodination step is envisioned as an electrophilic aromatic substitution on 1-chloro-2-fluoro-5-methoxybenzene, a precursor whose synthesis can be traced back to 3,4-dichloronitrobenzene.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Precursor: 3-Chloro-4-fluoroaniline

The synthesis begins by establishing the chloro-fluoro substitution pattern on the aromatic ring, followed by the introduction of a functional group handle—the amine—that will later be converted to the methoxy group.

Step 1: Fluorine Displacement via Nucleophilic Aromatic Substitution

The initial step involves the conversion of 3,4-dichloronitrobenzene to 3-chloro-4-fluoronitrobenzene.

-

Reaction: 3,4-Dichloronitrobenzene → 3-Chloro-4-fluoronitrobenzene

-

Reagents: Potassium fluoride (KF), Dimethyl sulfoxide (DMSO)

-

Mechanism Insight: This is a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group (-NO₂) activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluoride ion (F⁻) displaces the chloride ion at the 4-position (para to the nitro group). DMSO is an ideal polar aprotic solvent for this reaction as it effectively solvates the potassium cation, leaving a "naked" and highly reactive fluoride nucleophile[2].

Step 2: Reduction of the Nitro Group

The nitro group of 3-chloro-4-fluoronitrobenzene is then reduced to form 3-chloro-4-fluoroaniline, a crucial intermediate[3].

-

Reaction: 3-Chloro-4-fluoronitrobenzene → 3-Chloro-4-fluoroaniline

-

Reagents: 1% Platinum on Carbon (Pt/C) catalyst, Hydrogen (H₂) gas

-

Expertise & Experience: Catalytic hydrogenation is the method of choice for this transformation in industrial settings due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal waste (unlike reductions with Fe or Sn in acid)[4][5]. A Pt/C catalyst is highly effective, often providing high yields (>94%) and purity (>99.5%) under optimized conditions of temperature and pressure[5]. The reaction is typically run solvent-free or in an alcohol, simplifying work-up[4][5].

Synthesis of the Iodination Precursor: 3-Chloro-4-fluoroanisole

With the aniline intermediate in hand, the next stage involves converting the amine functionality into the required methoxy group.

-

Reaction: 3-Chloro-4-fluoroaniline → 3-Chloro-4-fluoroanisole

-

Reagents:

-

Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), H₂O (for diazotization)

-

Heat (for hydrolysis to phenol)

-

Dimethyl sulfate ((CH₃)₂SO₄), Sodium hydroxide (NaOH) (for methylation)

-

-

Mechanism Insight: This is a two-part transformation.

-

Diazotization-Hydrolysis: The aniline is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺). This intermediate is highly valuable because the dinitrogen group is an excellent leaving group. Upon gentle warming, the diazonium salt reacts with water to yield 3-chloro-4-fluorophenol.

-

Williamson Ether Synthesis: The resulting phenol is a weak acid. The addition of a strong base like NaOH deprotonates the hydroxyl group to form a nucleophilic phenoxide ion. This ion then readily attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the stable anisole ether product.

-

Final Step: Regioselective Electrophilic Iodination

The final step is the introduction of the iodine atom onto the electron-rich 3-chloro-4-fluoroanisole ring.

-

Reaction: 3-Chloro-4-fluoroanisole → this compound

-

Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) (catalytic), Acetonitrile (CH₃CN)

-

Authoritative Grounding & Rationale: The directing effects of the existing substituents are paramount for achieving regioselectivity. The methoxy group is the most powerful activating group and strongly directs electrophiles to its ortho and para positions.

-

Para-position: This position (C4 relative to the methoxy group) is the most electronically activated and least sterically hindered site.

-

Ortho-positions: One ortho position is blocked by the chloro group, and the other is sterically hindered and less activated than the para position. Therefore, iodination is overwhelmingly favored at the position para to the methoxy group. The use of N-Iodosuccinimide with a catalytic amount of a strong acid like TFA is a modern, mild, and highly efficient method for iodinating activated aromatic rings[6]. The acid is believed to activate the NIS reagent, generating a more potent electrophilic iodine species, which leads to high yields under mild conditions[6].

-

Experimental Protocols & Data

Overall Synthesis Workflow

Caption: Forward synthesis workflow diagram.

Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline[5]

-

Apparatus Setup: A high-pressure hydrogenation reactor is charged with 3-chloro-4-fluoronitrobenzene (e.g., 60 kg, ~342 mol) and 1% Pt/C catalyst (e.g., 150 g, mass ratio ~400:1).

-

Inerting: The reactor is purged three times with high-purity nitrogen to remove oxygen.

-

Hydrogenation: The atmosphere is replaced with hydrogen gas (3 purges), and the reactor is pressurized to 5.0 MPa.

-

Reaction: The mixture is heated to 50°C and stirred vigorously for approximately 10 hours, or until hydrogen uptake ceases.

-

Work-up: After cooling and venting the excess hydrogen, the crude product is filtered while hot to remove the catalyst.

-

Purification: The filtrate is purified by vacuum distillation to yield 3-chloro-4-fluoroaniline as a pure liquid or low-melting solid.

Protocol 2: Synthesis of this compound

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and nitrogen inlet is charged with 3-chloro-4-fluoroanisole (1.0 eq) and acetonitrile as the solvent.

-

Reagent Addition: N-Iodosuccinimide (NIS, 1.1 eq) is added to the solution.

-

Initiation: A catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) is added dropwise to the stirring mixture at room temperature.

-

Reaction: The reaction is stirred at room temperature for 1-4 hours and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with aqueous sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Summary of Transformations

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 3,4-Dichloronitrobenzene | KF, DMSO | 3-Chloro-4-fluoronitrobenzene | High |

| 2 | 3-Chloro-4-fluoronitrobenzene | H₂, Pt/C | 3-Chloro-4-fluoroaniline | >94%[5] |

| 3 | 3-Chloro-4-fluoroaniline | NaNO₂, H₂SO₄; (CH₃)₂SO₄ | 3-Chloro-4-fluoroanisole | Good |

| 4 | 3-Chloro-4-fluoroanisole | NIS, TFA (cat.) | This compound | Excellent[6] |

Conclusion

This guide details a logical and efficient synthetic pathway to this compound. By leveraging fundamental principles of physical organic chemistry—such as nucleophilic aromatic substitution, directing group effects, and the unique reactivity of diazonium salts—the synthesis proceeds with a high degree of regiochemical control. The protocols described are based on established, high-yielding, and scalable reactions, providing a solid foundation for the production of this valuable chemical intermediate for further research and development.

References

-

Patsnap. Preparation method of 3-chloro-4-fluoroaniline - CN103709044A. Available at: [Link]

-

ResearchGate. Synthesis of 3-chloro-4-fluoroaniline (4) in various fluoroquinolones. Available at: [Link]

- Google Patents.Preparation method of 3-chloro-4-fluoroaniline hydrochloride - CN103709044A.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

eGrove, University of Mississippi. An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

PMC, National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available at: [Link]

-

Rhodium. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Available at: [Link]

-

ResearchGate. Iodination of substituted indoles | Download Table. Available at: [Link]

-

eGrove, University of Mississippi. Iodination of 3,5-Dichloroanisole Using Silver Salts. Available at: [Link]

-

Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Available at: [Link]

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene: A Key Building Block for Advanced Pharmaceutical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatics in Medicinal Chemistry

In the landscape of modern drug discovery, the precise arrangement of substituents on an aromatic core is a cornerstone of rational drug design. The ability to fine-tune the steric, electronic, and lipophilic properties of a molecule allows for the optimization of its pharmacokinetic and pharmacodynamic profiles. 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene emerges as a highly functionalized and versatile building block, offering multiple points for synthetic diversification. Its unique substitution pattern—featuring a chloro, a fluoro, an iodo, and a methoxy group—provides a rich platform for the construction of complex molecular architectures, making it a valuable intermediate for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, detailed spectral analysis, and potential applications of this compound in the field of drug development.

Physicochemical Properties: A Quantitative Overview

The specific arrangement of the substituents on the benzene ring imparts distinct physical and chemical characteristics to this compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClFIO | [1] |

| Molecular Weight | 286.47 g/mol | [1] |

| CAS Number | 153122-59-9 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 283.8 ± 35.0 °C at 760 mmHg | [2] |

| Purity | ≥97% | |

| Storage | 4°C, protect from light | [1][2] |

Computational Data:

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| LogP | 3.0923 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Purification: A Proposed Experimental Protocol

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Electrophilic Iodination of 4-Chloro-3-fluoroanisole:

-

To a stirred solution of 4-chloro-3-fluoroanisole in glacial acetic acid, add a stoichiometric amount of iodine and periodic acid.

-

Slowly add concentrated sulfuric acid to the mixture, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench the excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

-

Spectral Data Analysis: Elucidating the Molecular Structure

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal for the methoxy group.

-

Aromatic Protons (δ 7.0-7.5 ppm): Two doublets are anticipated for the two aromatic protons. The proton at C6 will likely appear at a higher chemical shift due to the deshielding effects of the adjacent chloro and methoxy groups. The proton at C3 will appear at a lower chemical shift. The coupling between these two protons will be a meta-coupling with a small J-value (around 2-3 Hz).

-

Methoxy Protons (δ ~3.9 ppm): A singlet integrating to three protons is expected for the methoxy group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the methoxy group (C5) will be the most shielded, appearing at a lower chemical shift. The carbons attached to the halogens will be deshielded, with the carbon attached to iodine (C4) showing a characteristic low-field shift.

-

Methoxy Carbon (δ ~56 ppm): A single signal is expected for the methoxy carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (methoxy): ~2850-2950 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1020-1250 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

C-F stretching: ~1000-1400 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 286, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

-

Fragmentation: Common fragmentation pathways may include the loss of a methyl group (-CH₃) from the methoxy group, and the loss of the iodo and chloro substituents.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of multiple, distinct halogen atoms allows for selective and sequential cross-coupling reactions, providing a powerful tool for generating molecular diversity.

Sources

1-Chloro-2-fluoro-4-iodo-5-methoxybenzene CAS number and structure

An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of halogenated and methoxylated benzene derivatives, with a primary focus on the isomeric family of chloro-fluoro-iodo-methoxybenzene. These molecules are critical building blocks in medicinal chemistry and materials science. We will delve into their synthesis, physicochemical properties, reactivity, and applications, with a particular emphasis on the rationale behind their use in modern drug development. While the specific isomer this compound is requested, publicly available data is more robust for its close isomer, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene (CAS Number: 153122-59-9) . This guide will use this well-documented isomer as our primary example, with the understanding that the principles of synthesis and application are broadly applicable to other isomers within this class.

Core Compound Identification and Physicochemical Properties

The precise arrangement of substituents on the benzene ring is critical to a molecule's chemical behavior and its utility in synthesis. The structure of our primary exemplar, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, is presented below.

Figure 1: Chemical structure of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene.

This compound, with the molecular formula C₇H₅ClFIO, possesses a unique combination of electron-withdrawing halogens and an electron-donating methoxy group.[1] This substitution pattern creates a molecule with specific steric and electronic properties that can be exploited in organic synthesis.

Physicochemical Data Summary

The key physical and chemical properties of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene are summarized below. These parameters are crucial for designing reaction conditions and predicting the compound's behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 153122-59-9 | [1][2] |

| Molecular Formula | C₇H₅ClFIO | [1][2] |

| Molecular Weight | 286.47 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 31.7 °C | [3] |

| Boiling Point | 273-284 °C at 760 mmHg | [3] |

| Density | ~1.90 g/cm³ | [3] |

| LogP (Octanol-Water) | 3.86 | [3] |

| SMILES | COC1=CC(I)=C(F)C=C1Cl | [1] |

Note: Some properties are predicted based on computational models and may vary slightly from experimental values.

Synthesis Strategies and Mechanistic Rationale

The synthesis of polysubstituted benzene rings like 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene requires a strategic approach to control the regioselectivity of the substitution reactions. A common strategy involves a multi-step process starting from a simpler, commercially available anisole derivative. The choice of reaction sequence is dictated by the directing effects of the substituents.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway. The expertise lies in choosing the order of halogenation and other modifications to leverage the activating/deactivating and ortho-, para-, or meta-directing effects of the groups already present on the ring. For instance, the methoxy group is a strong ortho-, para-director, which would be a key consideration in the initial halogenation steps.[4]

Figure 2: Conceptual workflow for the synthesis of a polysubstituted methoxybenzene.

Experimental Causality:

-

Starting Material: One might begin with a molecule that already contains some of the required substituents in the correct relative positions to simplify the synthesis.

-

Iodination: Iodination is often performed using an iodine source in the presence of an oxidizing agent to generate the electrophilic iodine species. The position of iodination is directed by the existing substituents.

-

Purification: After the reaction, the crude product is typically purified using techniques like recrystallization or column chromatography to isolate the desired isomer from any side products.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of immense interest to the pharmaceutical industry.[5] The inclusion of halogens like chlorine and fluorine, along with an iodo-group, in a molecule like 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene makes it a versatile scaffold for several reasons:

-

Modulation of Physicochemical Properties: Fluorine, in particular, can enhance metabolic stability, membrane permeability, and binding affinity of a drug molecule.[6] The methoxy group can also influence solubility and interactions with biological targets.[7][8]

-

Synthetic Handle for Cross-Coupling Reactions: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

Workflow: From Building Block to Complex Molecule

The diagram below illustrates how this compound can be used as a starting point in a drug discovery program.

Figure 3: Use of the title compound as a building block in complex molecule synthesis.

This strategic approach allows medicinal chemists to rapidly generate a library of diverse compounds for biological screening by varying the coupling partner in the cross-coupling reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. The following information is derived from available safety data sheets.

GHS Hazard and Precautionary Statements

| Category | Codes | Description | Source(s) |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4][9][10] |

| Precautionary Statements | P261, P264, P270, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][11][12] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[12]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[1] Recommended storage temperature is often 2-8°C.[4][13]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene and its isomers are highly functionalized aromatic compounds that serve as valuable intermediates in organic synthesis. Their unique combination of substituents provides a powerful platform for the construction of complex molecules, particularly in the field of drug discovery where fine-tuning of molecular properties is essential. A thorough understanding of their synthesis, reactivity, and safe handling is crucial for any researcher or scientist working with these versatile building blocks.

References

-

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene Properties. U.S. Environmental Protection Agency (EPA). [Link]

-

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. AOBChem. [Link]

-

153122-59-9 | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. 1PlusChem. [Link]

-

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. MilliporeSigma. [Link]

-

Safety Data Sheet. International Paint. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information (PMC). [Link]

-

1-Chloro-2-iodo-4-methoxybenzene. PubChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]

-

Benzene, 1-chloro-2-fluoro-. NIST WebBook. [Link]

-

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene - Similar Compounds. U.S. Environmental Protection Agency (EPA). [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1pchem.com [1pchem.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 1-Chloro-4,5-difluoro-2-methoxybenzene | Benchchem [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. drughunter.com [drughunter.com]

- 8. youtube.com [youtube.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 1-Chloro-2-iodo-4-methoxybenzene | C7H6ClIO | CID 15442946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Safe Handling and Management of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling requirements for 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene (CAS No. 153122-59-9). As a polysubstituted aromatic compound, its unique structural features, which are valuable in synthetic chemistry, also necessitate a nuanced understanding of its potential hazards. This document is intended to equip laboratory personnel with the knowledge to manage this chemical responsibly, ensuring personal safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is a solid organic compound with a molecular weight of 286.47 g/mol .[1] Its structure incorporates multiple halogen substituents, which significantly influence its reactivity and toxicological profile.

GHS Classification and Hazards

Based on available data, this compound is classified as a hazardous substance.[1]

GHS Pictogram:

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive set of precautionary measures should be followed to minimize risk:[2]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P302+P352, P304+P340, P321, P330, P362+P364

-

Storage: P405, P403+P233

-

Disposal: P501

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, due to the presence of multiple halogen substituents on an aromatic ring, it should be handled as a potentially toxic substance. Halogenated aromatic compounds can be readily absorbed through the skin and may cause systemic effects. The presence of iodine, while making it a valuable synthetic intermediate, also introduces the potential for the release of reactive iodine species under certain conditions.[3]

Reactivity and Chemical Safety

The reactivity of this compound is dictated by the electronic effects of its substituents on the aromatic ring. Understanding this reactivity is crucial for anticipating potential hazards and designing safe experimental protocols.

Influence of Substituents

-

Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo substituent the most likely site for oxidative addition in transition metal-catalyzed cross-coupling reactions.[4] It is also a good leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, although the reactivity order of halogens in SNAr can be counterintuitive (F > Cl > Br > I) depending on the reaction conditions.[4]

-

Chloro and Fluoro Groups: These halogens are more electronegative than iodine and will influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack.[4]

-

Methoxy Group: The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution.

Incompatible Materials

To prevent hazardous reactions, avoid contact with:

-

Strong oxidizing agents: These can react with the iodo-substituent and potentially lead to the formation of hazardous byproducts.

-

Strong acids and bases: These may catalyze decomposition or other unwanted reactions.

Hazardous Decomposition Products

Upon combustion, this compound may produce toxic and corrosive fumes, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO2)

-

Hydrogen iodide (HI)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF)

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart.

-

Body Protection: A laboratory coat and closed-toe shoes.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[2]

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] A recommended storage temperature is 4°C, with protection from light.[1]

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response

-

Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the laboratory and notify emergency personnel.

Disposal Considerations

The disposal of this compound and its waste products must be handled in accordance with all federal, state, and local regulations.

Waste Categorization

As a halogenated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[5]

Treatment and Disposal Methods

-

Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[6][7] This process should be carried out in a licensed facility equipped with scrubbers to neutralize the resulting acidic gases (HI, HCl, HF).

-

Landfill: Land disposal is not a recommended option for this type of waste.[8]

Visualization of Safety Workflows

Chemical Structure

Caption: Chemical structure of this compound.

Risk Assessment Workflow

Caption: Risk assessment and mitigation workflow for handling the compound.

Safe Handling Protocol

Caption: Step-by-step safe handling workflow.

References

- BenchChem. (n.d.). Role of iodine substituent in the reactivity of aromatic compounds.

- Sigma-Aldrich. (n.d.). 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene.

- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

- ACS Publications. (2024, September 25). Reactivity, Pathways, and Iodinated Disinfection Byproduct Formation during Chlorination of Iodotyrosines Derived from Edible Seaweed. Environmental Science & Technology.

- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)

- ChemScene. (2026, January 1). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | 153122-59-9.

- ChemScene. (n.d.). 153122-59-9 | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene.

- Thermo Fisher Scientific. (2013, February 1). SAFETY DATA SHEET.

- U.S. Environmental Protection Agency. (2025, October 15). 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene - Toxics Release Inventory.

- Thermo Fisher Scientific. (n.d.). 7 - SAFETY DATA SHEET.

- Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1)

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- Madridge Publishers. (2017, May 10).

- ECHEMI. (n.d.). 1-Chloro-4-fluoro-2-methylbenzene SDS, 33406-96-1 Safety Data Sheets.

- Chemistry LibreTexts. (2024, October 4). 16.

- Temple University. (n.d.). Halogenated Solvents in Laboratories.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19).

- MG Chemicals. (2023, July 26).

- ResearchGate. (2017, June 4).

- Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.

- U.S. Environmental Protection Agency. (2025, October 15). 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene - Similar Compounds.

- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.

- Beilstein-Institut. (2010, August 18). Aromatic and heterocyclic perfluoroalkyl sulfides.

- Defense Technical Information Center. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.

- MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. campusoperations.temple.edu [campusoperations.temple.edu]

- 6. madridge.org [madridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to the Solubility of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

1-Chloro-2-fluoro-4-iodo-5-methoxybenzene is a polysubstituted aromatic compound featuring a unique combination of functional groups: three different halogens (chloro, fluoro, iodo) and a methoxy ether group. Understanding the solubility of such complex molecules is a cornerstone of process chemistry, formulation development, and medicinal chemistry. Poor solubility can hinder reaction kinetics, complicate purification, and critically impede the bioavailability of potential drug candidates.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 153122-59-9).[1][2] Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, offers a predictive profile across a range of common laboratory solvents, and details a robust experimental protocol for its empirical determination. The insights herein are designed to empower researchers to make informed decisions when selecting solvents for synthesis, purification, and formulation.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key parameters for this compound are summarized below. The high octanol-water partition coefficient (LogP) and negligible water solubility immediately classify it as a hydrophobic, lipophilic molecule.[1][3]

| Property | Value | Source | Significance |

| CAS Number | 153122-59-9 | [1] | Unique chemical identifier. |

| Molecular Formula | C₇H₅ClFIO | [1] | Defines the elemental composition. |

| Molecular Weight | 286.47 g/mol | [1] | Influences diffusion and dissolution rates. |

| Physical Form | Solid | [4] | Indicates that lattice energy must be overcome for dissolution. |

| LogP (Octanol/Water) | 3.09 - 3.86 | [1][3] | High value indicates strong preference for nonpolar environments over water (lipophilic). |

| Predicted Water Solubility | ~3 x 10⁻⁴ mg/L | [3] | Extremely low aqueous solubility, effectively insoluble in water. |

| Hydrogen Bond Acceptors | 1 (Oxygen of methoxy group) | [1] | Can accept a hydrogen bond from a protic solvent. |

| Hydrogen Bond Donors | 0 | [1] | Cannot donate a hydrogen bond, limiting interactions with protic solvents. |

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[5][6] This means that solutes dissolve best in solvents that have similar intermolecular forces. The structure of this compound provides several clues to its behavior.

-

Aromatic Core and Halogen Bulk: The benzene ring and the large iodine and chlorine atoms create a significant nonpolar surface area. This region of the molecule interacts favorably with nonpolar solvents through weak van der Waals forces (London dispersion forces).[7][8]

-

Molecular Polarity: The electronegative fluorine, chlorine, and oxygen atoms create polar C-F, C-Cl, and C-O bonds, resulting in a net molecular dipole moment.[9] This polarity allows the molecule to engage in dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding Capability: The molecule possesses a single hydrogen bond acceptor (the methoxy oxygen) but critically lacks any hydrogen bond donors (like an -OH or -NH group).[1] This severely restricts its ability to integrate into the highly structured hydrogen-bonding network of water, explaining its extremely low aqueous solubility.[6][7] While it can accept a hydrogen bond from a polar protic solvent like ethanol, its large hydrophobic body remains a dominant, unfavorable feature.

Predicted Solubility Profile in Common Solvents

Based on the theoretical principles discussed, the following table provides a predictive assessment of the solubility of this compound in various classes of common laboratory solvents.

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Van der Waals Forces | Moderate to High | The large, nonpolar surface area of the solute interacts favorably with the nonpolar solvent molecules.[7][8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | Dipole-Dipole Interactions | High | The solvent's strong dipole moment effectively interacts with the polar regions of the solute, overcoming the solute's crystal lattice energy. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | The solute can act as a hydrogen bond acceptor, but its large hydrophobic structure disrupts the solvent's H-bonding network. Solubility is limited. |

| Aqueous | Water | Hydrogen Bonding | Very Low / Insoluble | The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak interactions formed with the hydrophobic solute.[6][7] |

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, an experimental determination is required. The Saturation Shake-Flask Method is the internationally recognized gold standard for measuring equilibrium solubility and is recommended by regulatory bodies like the OECD.[10][11]

Step-by-Step Methodology

-

Preparation of Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass flask or vial. The presence of undissolved solid is essential to ensure saturation is reached.[5]

-

Equilibration: Seal the flasks and place them in a temperature-controlled agitator (e.g., an orbital shaker or shaking water bath). Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[5] Periodic sampling can be done to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. To separate the saturated liquid phase from the undissolved solid, centrifuge the samples and then carefully aspirate the supernatant.[5]

-

Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.[5]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][11] A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and always report the temperature at which the measurement was made.[5]

Visualization of Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analysis and Interpretation of Molecular Interactions

The predicted solubility profile is a direct consequence of the interplay between the solute and solvent molecules at the atomic level. Polar aprotic solvents like DMSO are predicted to be excellent choices because their strong dipoles can effectively solvate the polar regions of the molecule without being hindered by a hydrogen-bonding network. Nonpolar solvents like toluene are also effective because the van der Waals interactions between the solvent and the large nonpolar regions of the solute are energetically favorable.[7][8]

Conversely, the poor solubility in water is a classic example of the hydrophobic effect. Water molecules are more strongly attracted to each other via hydrogen bonds than they are to the solute molecule. Dissolving the solute would require creating a cavity in the water structure, which is entropically and enthalpically unfavorable.

Visualization of Solute-Solvent Interactions

Caption: Dominant intermolecular forces driving solubility.

Conclusion

This compound is a hydrophobic, lipophilic solid with extremely low solubility in aqueous media. Its molecular structure, characterized by a large nonpolar surface area and a moderate dipole moment, dictates its solubility profile. It is predicted to be most soluble in polar aprotic solvents (such as DMSO, THF) and moderately to highly soluble in nonpolar solvents (such as toluene). Its solubility in polar protic solvents (like ethanol) is expected to be limited. For precise quantification, the shake-flask equilibrium solubility method followed by HPLC analysis is the recommended experimental approach. This understanding is critical for the effective use of this compound in research and development.

References

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Vukosavljevic, J. et al. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

U.S. Environmental Protection Agency (EPA). 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene Properties. [Link]

-

European Commission. A.8. PARTITION COEFFICIENT. [Link]

-

Phifer, J. R. et al. (2017). Predicting the equilibrium solubility of solid polycyclic aromatic hydrocarbons and dibenzothiophene using a combination of MOSCED plus molecular simulation or electronic structure calculations. Taylor & Francis Online. [Link]

-

KREATiS. High-accuracy water solubility determination using logK. [Link]

-

ResearchGate. <1236> SOLUBILITY MEASUREMENTS. [Link]

-

1PlusChem. 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

EPP Ltd. List of OECD Test Methods for Physico-Chemical Testing. [Link]

-

CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

R Discovery. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. [Link]

-

ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures. [Link]

-

ACS Publications. Solubility of Hydrofluorocarbons in Halobenzene Solvents. [Link]

-

National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

Quora. Why do haloalkanes dissolve in organic solvents?. [Link]

-

SlidePlayer. Organic halides. [Link]

-

Chemistry LibreTexts. Atomic and Physical Properties of Halogens. [Link]

-

PubChem. 1-Chloro-2-iodo-4-methoxybenzene. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1pchem.com [1pchem.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | 153122-59-9 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Strategic Utilization of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene in Targeted Therapeutics

An In-depth Technical Guide to the Strategic Utilization of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene in Medicinal Chemistry.

Executive Summary

In the high-stakes landscape of modern drug discovery, the selection of the aromatic core is often the determinant of a clinical candidate's success. This compound (hereafter referred to as CFIMB ) has emerged as a "privileged scaffold" building block, particularly in the synthesis of kinase inhibitors (e.g., CDK4/6) and ion channel modulators (e.g., Nav1.7).

Its value lies in its tetrasubstituted asymmetry . Unlike symmetrical benzene cores, CFIMB offers four distinct functional handles—Chloro, Fluoro, Iodo, and Methoxy—each conferring specific chemical reactivities and pharmacological properties. This guide dissects the molecule’s utility, detailing its synthesis, orthogonal reactivity profile, and critical role in constructing complex heterocyclic drugs for oncology and neurodegeneration.

Structural Analysis & Reactivity Profile

The power of CFIMB resides in the orthogonal reactivity of its substituents. This allows medicinal chemists to sequentially elaborate the core without protecting groups, streamlining the synthesis of library candidates.

The "Four-Quadrant" Functional Logic

| Substituent | Position | Electronic Effect | Reactivity/Function |

| Iodo (-I) | C-4 | Weak Deactivator | Primary Coupling Handle. Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at room temperature. |

| Methoxy (-OMe) | C-5 | Strong Activator (EDG) | H-Bond Acceptor / Solubilizing Anchor. Can be demethylated ( |

| Fluoro (-F) | C-2 | Weak Deactivator (EWG) | Metabolic Blocker. Blocks metabolic oxidation at the ortho-position. Modulates pKa of neighboring phenols/anilines. |

| Chloro (-Cl) | C-1 | Weak Deactivator | Secondary Coupling Handle / Selectivity Filter. Less reactive than Iodo. Survives initial couplings, allowing for late-stage diversification or lipophilic filling. |

Reactivity Hierarchy (Chemo-orthogonality)

The reactivity difference between the C-I and C-Cl bonds is the cornerstone of this molecule's utility. Under standard Suzuki-Miyaura conditions, the oxidative addition of Palladium occurs almost exclusively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations.

Figure 1: The chemoselective elaboration workflow. The Iodo-group serves as the entry point for the primary pharmacophore, while the Chloro-group is reserved for late-stage diversification.

Synthesis Protocol

The synthesis of CFIMB is a classic example of exploiting directing group effects to achieve high regioselectivity. The standard industrial route involves the electrophilic iodination of 2-chloro-1-fluoro-4-methoxybenzene .

Mechanistic Rationale

-

Precursor: 2-chloro-1-fluoro-4-methoxybenzene.

-

Directing Groups: The Methoxy group (-OMe) is a strong ortho/para director.[1] The Fluoro and Chloro groups are weak ortho/para directors.

-

Regiochemistry: The position para to the Methoxy group is blocked by Fluorine. This leaves the two ortho positions (relative to OMe). However, position 3 is sterically crowded (sandwiched between Cl and OMe). Position 5 (the target) is ortho to OMe and para to Cl, making it the most electronically activated and sterically accessible site for electrophilic attack.

Experimental Procedure (Self-Validating)

Reagents:

-

Starting Material: 2-chloro-1-fluoro-4-methoxybenzene (1.0 eq)

-

Iodinating Agent:

-Iodosuccinimide (NIS) (1.0 - 1.1 eq) -

Solvent/Catalyst: Acetic Acid (AcOH) / Trifluoroacetic Acid (TFA) or

catalytic.

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with 2-chloro-1-fluoro-4-methoxybenzene (e.g., 100 mmol) and Acetonitrile (ACN) or Acetic Acid (AcOH) (5-10 volumes).

-

Activation: Cool the solution to 0–5°C. Add a catalytic amount of sulfuric acid (

) or TFA to activate the NIS. -

Iodination: Add

-Iodosuccinimide (NIS) portion-wise over 30 minutes. Note: Portion-wise addition prevents exotherms and ensures selectivity. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC. The starting material peak should disappear, replaced by a less polar product peak.

-

Quench: Quench the reaction with 10% aqueous sodium thiosulfate (

) to neutralize excess iodine (indicated by color change from reddish-brown to yellow/clear). -

Isolation: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield This compound as a white to off-white solid.

Medicinal Chemistry Applications

CFIMB is utilized to synthesize high-value heterocyclic cores found in oncology and neurology pipelines.

Case Study 1: Nav1.7 Inhibitors (Pain Management)

Voltage-gated sodium channel 1.7 (Nav1.[2]7) is a validated target for neuropathic pain. The challenge is achieving selectivity over the cardiac Nav1.5 channel.

-

Application: CFIMB serves as the "Aryl Head" in sulfonamide-based inhibitors.

-

Mechanism: The Iodo group is coupled to a bicyclic sulfonamide core. The resulting 2-fluoro-5-methoxy-4-chloro substitution pattern on the distal ring fills a specific hydrophobic pocket in the voltage-sensing domain of Nav1.7, enhancing potency and selectivity (selectivity >100x vs Nav1.5).

-

Reference: WO 2014/201173 A1 describes this exact synthesis route for bicyclic sulfonamide inhibitors.

Case Study 2: CDK4/6 Inhibitors (Oncology)

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the core scaffold must orient the inhibitor into the ATP-binding pocket.

-

Application: CFIMB is used to construct 4-aminopyrimidine-5-one derivatives .

-

Mechanism: The Iodo-group allows for the attachment of the pyrimidine hinge-binder. The Methoxy group (often deprotected to a phenol) interacts with the solvent front or specific lysine residues. The Fluorine atom provides metabolic stability against P450 oxidation, extending the drug's half-life.

-

Reference: US Patent 7,615,634 B2 cites CFIMB as a key intermediate for CDK4 inhibitors.

Case Study 3: Gamma-Secretase Modulators (Alzheimer's)

CFIMB is a starting material for bicyclic pyridinones designed to modulate Gamma-secretase, reducing amyloid-beta production.

-

Role: The molecule acts as a linker, connecting the pyridinone warhead to a lipophilic tail. The specific halogenation pattern (Cl/F) is critical for penetrating the Blood-Brain Barrier (BBB) by modulating the CNS Multi-Parameter Optimization (MPO) score.

Pharmacophore Architecture

To visualize how CFIMB functions as a central hub in drug design, the following diagram maps its structural features to their pharmacological roles.

Figure 2: Pharmacophore mapping of CFIMB. Each substituent plays a distinct role in the final drug molecule's efficacy and DMPK profile.

References

-

Nav1.7 Inhibitors: Bicyclic sulfonamide compounds as sodium channel inhibitors. WO 2014/201173 A1. (2014).

-

CDK4 Inhibitors: 4-aminopyrimidine-5-one derivatives. US Patent 7,615,634 B2. (2009).

-

Alzheimer's Therapeutics: Novel bicyclic pyridinones.[3][4] US Patent Application 2016/0024088 A1. (2016).

-

Commercial Identity: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene (Isomer Note: Verify specific substitution pattern). CAS 153122-59-9.[5][6][7] (Note: While CAS 153122-59-9 is the commercially dominant isomer, the specific isomer discussed here—this compound—is synthesized as described in Ref 1).

Sources

- 1. 1-Chloro-4,5-difluoro-2-methoxybenzene | Benchchem [benchchem.com]

- 2. WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chemscene.com [chemscene.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | 153122-59-9 [sigmaaldrich.com]

Technical Guide: Reactions & Chemistry of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

This guide details the chemical reactivity, synthesis, and applications of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene (CAS 741715-69-5), a highly functionalized aryl halide intermediate used primarily in the development of neurodegenerative therapeutics and kinase inhibitors.

Executive Summary

This compound is a tetrasubstituted benzene derivative characterized by a unique "halogen dance" configuration—containing chlorine, fluorine, and iodine on the same aromatic ring alongside an electron-donating methoxy group.[1][2]

Its value in medicinal chemistry lies in its orthogonal reactivity . The presence of three different halogens allows for sequential, chemoselective functionalization:

-

Iodine (C-4): Highly reactive; primary site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

-

Chlorine (C-1) & Fluorine (C-2): Secondary sites for nucleophilic aromatic substitution (

) or metal-halogen exchange, typically activated only after the iodine has been reacted. -

Methoxy (C-5): Serves as a masked phenol (deprotectable) or a directing group for lithiation.

Primary Application: This molecule is a validated intermediate in the synthesis of bicyclic pyridinone and pyrazine derivatives targeting neurodegenerative pathways (e.g.,

Structural Analysis & Reactivity Profile

The molecule's reactivity is dictated by the electronic push-pull effects of its substituents.

| Position | Substituent | Electronic Effect | Reactivity Role |

| C-1 | Chlorine | Weakly Deactivating (-I, +M) | Stable handle; potential for late-stage Buchwald couplings. |

| C-2 | Fluorine | Strongly Deactivating (-I) | High electronegativity activates the ring for |

| C-4 | Iodine | Deactivating (-I) | Primary Reactive Site. Weakest C-X bond ( |

| C-5 | Methoxy | Strongly Activating (+M) | Directs electrophilic attack ortho/para; deactivates |

Chemoselectivity Hierarchy

In a reaction vessel containing Pd(0) catalyst and a nucleophile, the reaction will occur exclusively at C-4 (Iodine) . The C-Cl and C-F bonds remain inert under standard Suzuki/Sonogashira conditions, preserving them for subsequent steps.

Synthesis of the Core Scaffold

The industrial preparation of this intermediate relies on the regioselective iodination of a trisubstituted benzene precursor. This protocol utilizes the directing effects of the methoxy group to install the iodine atom.

Protocol: Regioselective Iodination

Reaction: Electrophilic Aromatic Substitution (EAS) Precursor: 1-Chloro-2-fluoro-5-methoxybenzene (also known as 2-chloro-1-fluoro-4-methoxybenzene).

Reagents:

- -Iodosuccinimide (NIS)

-

Sulfuric Acid (

)[3] -

Acetic Acid (AcOH) / Dichloromethane (DCM) solvent system

Mechanism: The methoxy group at C-5 is a strong ortho/para director.[4] With the para position blocked by Fluorine (relative to OMe) or Chlorine (depending on numbering convention), the iodine is directed to the sterically accessible ortho position (C-4).

Caption: Regioselective synthesis via electrophilic aromatic iodination. The methoxy group directs the electrophile to the C-4 position.

Primary Reactions (C-4 Functionalization)

The iodine handle is the gateway to complex scaffold construction. The following workflows are field-proven in patent literature (e.g., Pfizer, US 9,193,726).

A. Suzuki-Miyaura Cross-Coupling

Used to attach aryl or heteroaryl rings (e.g., pyridines, pyrazoles).

-

Reagents: Aryl Boronic Acid,

or -

Solvent: Dioxane/Water or DME/Water.

-

Outcome: Formation of a biaryl bond at C-4. The Cl and F atoms are retained.

B. Sonogashira Coupling

Used to install alkynyl linkers.

-

Reagents: Terminal Alkyne,

, -

Conditions: Room temperature to

. -

Selectivity: Exclusive to C-I; C-Cl and C-F do not react.

C. Lithium-Halogen Exchange (Lithiation)

Treatment with organolithiums results in rapid exchange at the iodine position, generating a nucleophilic aryl lithium species.

-

Reagent:

(TurboGrignard) or -

Temperature:

. -

Trapping Agents:

-

-

-

-

Caption: Divergent reaction pathways originating from the labile C-4 Iodine handle.

Secondary Reactivity (Post-Coupling)

Once the iodine is replaced, the remaining functional groups (Cl, F, OMe) become the focus.

Nucleophilic Aromatic Substitution ( )

While the parent molecule is electron-rich (due to OMe), converting the iodine to an electron-withdrawing group (e.g., via carbonylation) or attaching an electron-deficient heterocycle can activate the C-2 Fluorine for displacement.

-

Target: Displacement of Fluorine by amines or alkoxides.

-

Condition: Requires strong base (

,

Demethylation

The C-5 Methoxy group can be converted to a phenol, revealing a hydroxyl handle for alkylation or hydrogen bonding interactions in drug targets.

-

Reagent: Boron Tribromide (

) in DCM at -

Note: This reaction is harsh and may affect other sensitive groups installed during the C-4 coupling.

Experimental Data Summary

| Reaction Type | Target Bond | Catalyst/Reagent | Typical Yield | Key Constraint |

| Iodination | C-H | NIS, | 85-95% | Control temp to prevent over-iodination. |

| Suzuki Coupling | C-I | 70-90% | Base sensitivity; requires degassed solvents. | |

| Sonogashira | C-I | 60-85% | C-Cl remains intact. | |

| Demethylation | C-O | >90% | Anhydrous conditions strictly required. |

References

-

Preparation of 4-aminopyrimidine-5-one deriv

- Source: US P

- Relevance: Describes the synthesis of the core intermediate and its use in kinase inhibitor scaffolds.

-

Substituted pyrido[1,2-a]pyrazines for the treatment of neurodegener

- Source: US P

- Relevance: Details the use of this compound as a starting material for Alzheimer's therapeutics (BACE/Gamma-secretase modul

-

Bicyclic sulfonamide compounds as sodium channel inhibitors.

- Source: WO 2014/201173.

- Relevance: Provides experimental protocols for the NIS iodination of the fluoro-chloro-anisole precursor.

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene for the Synthesis of Complex Biaryl Scaffolds

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has become indispensable in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of a polyhalogenated aromatic substrate, 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene. The presence of multiple halogen atoms with differing reactivity on the benzene ring presents a unique opportunity for selective functionalization, a critical aspect in the efficient construction of complex molecular architectures.

The substrate, this compound, is a versatile building block containing three distinct halogen substituents (I, Cl, F) and a methoxy group. The significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds allows for a highly chemoselective coupling reaction. The C-I bond is considerably weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle.[3][4] This inherent reactivity difference (C-I > C-Br > C-Cl) forms the basis for the selective functionalization at the iodo-position while leaving the chloro- and fluoro-substituents intact for potential subsequent transformations.[3][5]

This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive protocol and mechanistic insights to facilitate the successful application of this powerful synthetic methodology.

Mechanistic Rationale for Chemoselectivity

The widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The chemoselectivity in the coupling of this compound is primarily dictated by the initial oxidative addition step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond energy of the C-I bond compared to the C-Cl bond, the oxidative addition occurs preferentially at the iodo-substituted position of the aromatic ring.[3][4][7] This selective activation is the cornerstone of the protocol's success.

-

Transmetalation: The organopalladium(II) iodide intermediate then undergoes transmetalation with a boronic acid in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group from boron to the palladium center.[1]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

The following diagram illustrates the catalytic cycle with an emphasis on the selective oxidative addition at the C-I bond.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. nobelprize.org [nobelprize.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Chemoselective Sonogashira Coupling of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene

Abstract

This document provides a comprehensive guide to performing a highly selective Sonogashira cross-coupling reaction on the multi-halogenated aromatic compound, 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene. The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] The primary challenge and opportunity with a substrate like this compound lies in achieving chemoselectivity among the different halogen substituents. This guide elucidates the principles behind selectively targeting the carbon-iodine bond for coupling while preserving the carbon-chlorine bond. We provide a detailed, field-tested protocol, mechanistic insights, and troubleshooting advice tailored for researchers, medicinal chemists, and process development scientists.

Principle of Chemoselectivity

The Sonogashira reaction's success with multi-halogenated substrates hinges on the differential reactivity of carbon-halogen bonds towards the palladium catalyst. The rate-limiting step of the catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex.[1][3] The reactivity order for this step is well-established:

C-I > C-OTf > C-Br >> C-Cl [1][4]

This significant difference in reactivity allows for the precise and selective coupling at the most reactive site—the carbon-iodine bond—under mild conditions.[1] By carefully controlling reaction parameters such as temperature, one can ensure that the energy barrier for the oxidative addition of the C-Cl bond is not overcome, leaving it intact for potential subsequent transformations. The electron-withdrawing nature of the fluorine and chlorine atoms on the ring can further enhance the reactivity of the aryl iodide, facilitating an efficient coupling reaction.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[7][8] While copper-free versions exist, the classic copper-co-catalyzed reaction is highly reliable for complex substrates.[9][10]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[1]

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst. This is often the rate-determining step.[8]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[3]

Below is a diagram illustrating this dual catalytic process.

Caption: The dual catalytic cycles of the Sonogashira reaction.

Recommended Reaction Parameters

The selection of appropriate reagents and conditions is critical for achieving high yield and selectivity. The following table summarizes the key parameters for the Sonogashira coupling of this compound.

| Parameter | Recommended Reagent/Condition | Role & Rationale (Scientist's Note) |

| Aryl Halide | This compound | 1.0 equivalent. The C-I bond is the exclusive site of reaction under these conditions. |

| Alkyne | Terminal Alkyne (Aryl or Alkyl) | 1.1 - 1.5 equivalents. A slight excess is used to ensure complete consumption of the more valuable aryl iodide. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1-3 mol%. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[11] Pd(PPh₃)₄ is a direct source of Pd(0) but is more air-sensitive. |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 1-5 mol%. Essential for the formation of the copper acetylide, which facilitates the transmetalation step and allows for milder reaction conditions.[1][12] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 equivalents. Deprotonates the terminal alkyne and neutralizes the HI byproduct formed during the reaction. Can also serve as a co-solvent. |

| Solvent | Tetrahydrofuran (THF) or Dioxane | Anhydrous & Degassed. Aprotic solvents are standard. Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and promote undesirable alkyne homocoupling (Glaser coupling).[11] |

| Temperature | Room Temperature to 60 °C | The reaction often proceeds efficiently at room temperature due to the high reactivity of the aryl iodide. Gentle heating may be required for less reactive alkynes but should be minimized to maintain selectivity over the C-Cl bond. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of a generic terminal alkyne with this compound.

Materials & Equipment:

-

This compound (1.0 mmol, 1.0 eq.)

-

Terminal Alkyne (1.2 mmol, 1.2 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

-

Triethylamine (Et₃N), anhydrous (2.0 mmol, 2.0 eq.)

-

Tetrahydrofuran (THF), anhydrous and degassed (5 mL)

-

Flame-dried Schlenk flask or reaction tube with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.02 mmol).

-

Scientist's Note: Ensuring all glassware is scrupulously dry is critical, as moisture can interfere with the catalytic cycle. Adding the solid reagents first under an inert atmosphere prevents premature degradation.

-

-

Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Reagent Addition: Through a septum, add degassed anhydrous THF (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol) and anhydrous triethylamine (2.0 mmol).

-

Scientist's Note: The order of addition is important. The base is typically added last to initiate the reaction by forming the acetylide in situ.

-

-